molecular formula C7H7N3O3 B111640 3-Amino-4-nitrobenzamide CAS No. 131508-15-1

3-Amino-4-nitrobenzamide

Cat. No.: B111640
CAS No.: 131508-15-1
M. Wt: 181.15 g/mol
InChI Key: VIPAFEMXGAOTSV-UHFFFAOYSA-N
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Description

3-Amino-4-nitrobenzamide is an organic compound with the molecular formula C7H7N3O3 It is a derivative of benzamide, characterized by the presence of an amino group at the third position and a nitro group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-nitrobenzamide typically involves the nitration of 3-aminobenzamide. The process begins with the preparation of 3-aminobenzamide through the reduction of 3-nitrobenzamide by catalytic hydrogenation . The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the fourth position of the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound can be optimized by employing continuous flow reactors and advanced catalytic systems to enhance yield and reduce reaction times. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Condensation: The compound can undergo condensation reactions with carboxylic acids to form amide bonds.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenated compounds and bases such as sodium hydroxide.

    Condensation: Carboxylic acids and dehydrating agents like thionyl chloride.

Major Products:

    Reduction: 3,4-Diaminobenzamide.

    Substitution: Various substituted benzamides depending on the substituent introduced.

    Condensation: Benzamide derivatives with different functional groups.

Scientific Research Applications

3-Amino-4-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential as an inhibitor of enzymes involved in DNA repair, such as poly ADP ribose polymerase (PARP).

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit PARP, which is crucial for cancer cell survival.

    Industry: It is used in the production of pigments and as a precursor for the synthesis of other industrial chemicals.

Comparison with Similar Compounds

    3-Aminobenzamide: Similar to 3-Amino-4-nitrobenzamide but lacks the nitro group.

    4-Amino-3-nitrobenzamide: Another isomer with the amino and nitro groups reversed. It exhibits similar chemical properties but may have different biological activities.

Uniqueness: this compound is unique due to the specific positioning of the amino and nitro groups, which influences its reactivity and biological activity. The presence of both functional groups allows it to participate in a wider range of chemical reactions and enhances its potential as a multifunctional compound in scientific research.

Properties

IUPAC Name

3-amino-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c8-5-3-4(7(9)11)1-2-6(5)10(12)13/h1-3H,8H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPAFEMXGAOTSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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